molecular formula C24H52Sn B1617953 Tetrahexylstannane CAS No. 3590-83-8

Tetrahexylstannane

Cat. No. B1617953
CAS RN: 3590-83-8
M. Wt: 459.4 g/mol
InChI Key: DNVMCVHRVFLVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahexylstannane (THS) is an organotin compound that has been widely studied for its potential use in various scientific research applications. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as benzene and toluene. THS has been shown to exhibit unique properties that make it a promising candidate for use in a variety of fields, including materials science, organic chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of Tetrahexylstannane is not well understood, but it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules to form stable complexes. Tetrahexylstannane has also been shown to exhibit catalytic activity in a variety of reactions, although the exact mechanism of this activity is still the subject of ongoing research.
Biochemical and Physiological Effects:
Tetrahexylstannane has not been extensively studied for its biochemical or physiological effects, although some studies have suggested that it may be toxic to certain organisms at high concentrations. However, more research is needed to fully understand the potential effects of Tetrahexylstannane on living organisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of Tetrahexylstannane is its high yield and stability, which make it a useful reagent for a variety of lab experiments. Additionally, Tetrahexylstannane has been shown to exhibit unique properties that make it a promising candidate for use in the development of new materials and the synthesis of organic compounds. However, Tetrahexylstannane can be difficult to handle due to its high reactivity and potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on Tetrahexylstannane, including its use in the development of new materials, the synthesis of organic compounds, and the study of its potential biochemical and physiological effects. Additionally, more research is needed to fully understand the mechanism of action of Tetrahexylstannane and its potential catalytic activity in a variety of reactions. Overall, Tetrahexylstannane is a promising compound that has the potential to contribute significantly to a variety of scientific fields.

Scientific Research Applications

Tetrahexylstannane has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of materials science, where Tetrahexylstannane has been shown to exhibit unique properties that make it a promising candidate for use in the development of new materials. Tetrahexylstannane has also been studied for its potential use in organic chemistry, where it has been shown to be a useful reagent for a variety of reactions.

properties

IUPAC Name

tetrahexylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H13.Sn/c4*1-3-5-6-4-2;/h4*1,3-6H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMCVHRVFLVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Sn](CCCCCC)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189474
Record name Stannane, tetrahexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahexylstannane

CAS RN

3590-83-8
Record name Tetrahexylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3590-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, tetrahexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, tetrahexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrahexylstannane
Reactant of Route 2
Reactant of Route 2
Tetrahexylstannane
Reactant of Route 3
Reactant of Route 3
Tetrahexylstannane
Reactant of Route 4
Tetrahexylstannane
Reactant of Route 5
Tetrahexylstannane
Reactant of Route 6
Tetrahexylstannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.